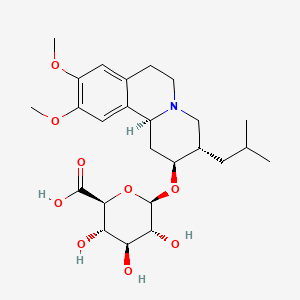
trans-Dihydrotetrabenazine Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Dihydrotetrabenazine Glucuronide: is a derivative of Tetrabenazine, which is a vesicular monoamine transporter (VMAT) inhibitor used in the treatment of hyperkinetic movement disorders . The compound has a molecular formula of C25H37NO9 and a molecular weight of 495.56 . It is primarily used in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dihydrotetrabenazine Glucuronide involves the reduction of (±)-tetrabenazine to dihydrotetrabenazine via kinetic resolution facilitated by a short-chain dehydrogenase/reductase from Bacillus subtilis . This process has been scaled up successfully, with an isolated yield of 40.7% and a diastereoselectivity of 91.3% .
Industrial Production Methods: the use of biocatalysis and machine learning-assisted directed evolution to enhance the diastereoselectivity of ketoreductase for dihydrotetrabenazine synthesis suggests a potential pathway for large-scale production .
Chemical Reactions Analysis
Types of Reactions: trans-Dihydrotetrabenazine Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include human liver microsomes for N-glucuronidation and O-glucuronidation. The reactions are typically carried out under controlled conditions to ensure the stability of the compound.
Major Products: The major products formed from these reactions include N-glucuronide and O-glucuronide derivatives.
Scientific Research Applications
trans-Dihydrotetrabenazine Glucuronide is used extensively in proteomics research . It serves as a biochemical tool for studying the metabolism and pharmacokinetics of Tetrabenazine and its derivatives . The compound’s ability to inhibit VMAT makes it valuable in research related to neurodegenerative disorders and hyperkinetic movement disorders .
Mechanism of Action
The mechanism of action of trans-Dihydrotetrabenazine Glucuronide involves the inhibition of VMAT, leading to reduced release of monoamines such as dopamine, serotonin, norepinephrine, and histamine during synaptic transmission . This inhibition is achieved through the active metabolites of the compound, which have short elimination half-lives . The compound’s effects are mediated through the depletion of monoamines from nerve terminals .
Comparison with Similar Compounds
Deutetrabenazine: A deuterated form of Tetrabenazine with a similar mechanism of action.
Oxyresveratrol Glucuronide: A glucuronide metabolite with anti-inflammatory properties.
Gnetol Glucuronide: Another glucuronide metabolite with similar biological effects.
Uniqueness: trans-Dihydrotetrabenazine Glucuronide is unique due to its specific inhibition of VMAT and its application in proteomics research . Its ability to undergo glucuronidation makes it a valuable tool for studying the metabolism of Tetrabenazine and its derivatives.
Properties
Molecular Formula |
C25H37NO9 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H37NO9/c1-12(2)7-14-11-26-6-5-13-8-18(32-3)19(33-4)9-15(13)16(26)10-17(14)34-25-22(29)20(27)21(28)23(35-25)24(30)31/h8-9,12,14,16-17,20-23,25,27-29H,5-7,10-11H2,1-4H3,(H,30,31)/t14-,16-,17-,20-,21-,22+,23-,25+/m0/s1 |
InChI Key |
YDJCTMWZMQNVOB-NZDPDLPYSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















